p-Cumylphenyl methacrylate

Descripción

Contextualization within Methacrylate Monomer Research

Methacrylate monomers are a class of organic compounds that serve as fundamental building blocks for a wide variety of polymers. These monomers are esters of methacrylic acid and are characterized by a vinyl group, which allows them to undergo polymerization. The resulting poly(methacrylate)s are known for their excellent optical clarity, weather resistance, and mechanical properties, leading to their use in a vast array of applications, from everyday plastics to advanced biomedical and electronic devices.

Research in methacrylate monomers is driven by the desire to synthesize polymers with tailored functionalities. By modifying the ester group (the "R" group in the general methacrylate structure), scientists can fine-tune the properties of the final polymer. This has led to the development of a vast library of methacrylate monomers, each offering a unique combination of characteristics.

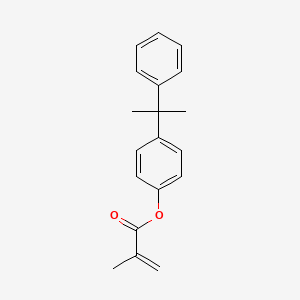

p-Cumylphenyl methacrylate distinguishes itself within this extensive family through its sterically bulky p-cumylphenyl group. tandfonline.com This large, aromatic side chain is a key feature that significantly influences the polymerization process and the properties of the resulting polymer. tandfonline.comresearchgate.net The synthesis of PCPMA is typically achieved through the reaction of methacryloyl chloride with p-cumylphenol. tandfonline.comresearchgate.net

Significance of the p-Cumylphenyl Moiety in Tailored Polymer Architectures

The chemical structure of a polymer's repeating unit is a primary determinant of its macroscopic properties. The incorporation of the p-cumylphenyl moiety into a polymer backbone has profound effects on the material's characteristics, enabling the creation of tailored polymer architectures. rsc.org The bulky and rigid nature of the cumylphenyl group introduces significant steric hindrance, which in turn affects the polymer's chain flexibility, thermal properties, and interactions with other molecules and solvents.

One of the most notable effects of the p-cumylphenyl group is the enhancement of the polymer's glass transition temperature (Tg). tandfonline.comresearchgate.net The Tg is a critical property that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The steric hindrance provided by the cumylphenyl group restricts the rotational freedom of the polymer chains, requiring more thermal energy for the chains to move, thus increasing the Tg. tandfonline.comacs.org This is a valuable attribute for applications requiring high thermal stability.

Furthermore, the aromatic nature of the p-cumylphenyl group influences the refractive index of the polymer. Polymers containing this moiety can be designed to have specific optical properties, which is advantageous in applications such as optical films and lenses. tech-p.comgoogle.com The ability to precisely control the refractive index by copolymerizing PCPMA with other monomers opens up possibilities for creating advanced optical materials. tech-p.com

The architecture of polymers containing the p-cumylphenyl moiety can be further controlled through various polymerization techniques. For instance, free-radical polymerization has been successfully employed to synthesize both homopolymers of PCPMA and copolymers with other monomers like glycidyl methacrylate. researchgate.netncl.res.in This allows for the creation of materials with a wide range of properties, from high-strength plastics to functional adhesives. researchgate.net The study of copolymerization kinetics, including the determination of reactivity ratios, is crucial for understanding how PCPMA incorporates into polymer chains with other monomers and for designing copolymers with desired compositions and properties. researchgate.netncl.res.in

Research Findings on this compound

Detailed studies have elucidated the specific properties of polymers derived from this compound. These findings underscore the monomer's utility in creating high-performance materials.

Free-radical polymerization of PCPMA has been carried out in solvents like benzene and methyl ethyl ketone, using initiators such as benzoyl peroxide. researchgate.netncl.res.in The molecular weights and polydispersity of the resulting polymers can be controlled by adjusting reaction parameters like time and temperature. researchgate.net

Copolymerization of PCPMA with other monomers, such as glycidyl methacrylate (GMA), has been shown to produce functional copolymers with a range of properties. researchgate.netncl.res.in The composition of these copolymers can be determined using techniques like 1H-NMR spectroscopy. researchgate.net The reactivity ratios for the copolymerization of PCPMA (M1) and GMA (M2) have been determined, providing insight into the polymerization kinetics. researchgate.net

The thermal properties of PCPMA-containing polymers are a key area of investigation. The homopolymer of PCPMA, poly(this compound), exhibits a high glass transition temperature (Tg). When copolymerized with other acrylic monomers, PCPMA consistently increases the Tg of the resulting copolymer. tandfonline.comresearchgate.net This effect has been observed in copolymers with methoxyethyl methacrylate and ethyl methacrylate. researchgate.netresearchgate.netsaveetha.ac.incahcet.in The thermal stability of these polymers has been analyzed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.netresearchgate.net

The table below summarizes key data from research on this compound and its polymers.

| Property | Monomer/Polymer | Finding | Source(s) |

| Synthesis | This compound | Synthesized from the reaction of methacryloyl chloride with p-cumylphenol. | tandfonline.comresearchgate.net |

| Polymerization | This compound | Can be polymerized via free-radical polymerization. | researchgate.netncl.res.in |

| Glass Transition Temperature (Tg) | Poly(this compound) | Exhibits a high Tg due to the bulky p-cumylphenyl group. | tandfonline.comresearchgate.net |

| Copolymerization | PCPMA and Glycidyl Methacrylate (GMA) | Forms functional copolymers; reactivity ratios have been determined. | researchgate.netncl.res.in |

| Effect on Copolymer Tg | PCPMA in acrylic copolymers | Increases the glass transition temperature of the copolymers. | tandfonline.comresearchgate.net |

| Thermal Stability | PCPMA-co-methoxyethyl methacrylate | Characterized by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). | researchgate.netsaveetha.ac.in |

Propiedades

IUPAC Name |

[4-(2-phenylpropan-2-yl)phenyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O2/c1-14(2)18(20)21-17-12-10-16(11-13-17)19(3,4)15-8-6-5-7-9-15/h5-13H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLZOMRBHUBXSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60887394 | |

| Record name | 2-Propenoic acid, 2-methyl-, 4-(1-methyl-1-phenylethyl)phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60887394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68443-35-6 | |

| Record name | 4-(1-Methyl-1-phenylethyl)phenyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68443-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 4-(1-methyl-1-phenylethyl)phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068443356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 4-(1-methyl-1-phenylethyl)phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 4-(1-methyl-1-phenylethyl)phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60887394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-methyl-1-phenylethyl)phenyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for P-cumylphenyl Methacrylate Monomer

Established Synthetic Routes

The most common and well-documented method for synthesizing p-cumylphenyl methacrylate involves the esterification of p-cumylphenol with a methacrylic acid derivative. This approach is reliable and provides good yields of the desired monomer.

Reaction of Methacryloyl Chloride with p-Cumylphenol

The reaction between methacryloyl chloride and p-cumylphenol stands as the principal and most widely reported method for the synthesis of this compound. acs.orgresearchgate.netresearchgate.net This condensation reaction is typically carried out in the presence of a base, which acts as a scavenger for the hydrochloric acid byproduct, driving the reaction towards the formation of the ester.

The general reaction scheme is as follows:

In this reaction, p-cumylphenol is dissolved in a suitable organic solvent, and a tertiary amine, such as triethylamine or pyridine, is added as an acid scavenger. researchgate.netmdpi.com The reaction mixture is then cooled, typically to 0-5 °C, before the dropwise addition of methacryloyl chloride. The use of a low temperature helps to control the exothermic nature of the reaction. After the addition is complete, the reaction is often allowed to proceed at room temperature for several hours to ensure completion.

The resulting this compound monomer is then isolated through a series of workup steps, which commonly include washing with dilute acid and base to remove unreacted starting materials and the amine salt, followed by drying over an anhydrous salt and removal of the solvent under reduced pressure. The final product is often purified by distillation or chromatography. The structure and purity of the synthesized monomer are typically confirmed using spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com

Detailed research findings from various studies on the synthesis of this compound are summarized in the interactive data table below.

| Reactants | Catalyst/Base | Solvent | Reaction Conditions | Yield | Reference |

| p-Cumylphenol, Methacryloyl Chloride | Triethylamine | Methyl Ethyl Ketone | 0-5 °C initially, then room temperature | Not specified | researchgate.net |

| p-Cumylphenol, Methacryloyl Chloride | Pyridine | Toluene | Not specified | Not specified | researchgate.net |

| p-Cumylphenol, Methacryloyl Chloride | Triethylamine | Not specified | 0-5 °C | Not specified | researchgate.net |

Emerging Synthetic Strategies

While the reaction of methacryloyl chloride with p-cumylphenol is a robust and established method, the field of chemical synthesis is continually seeking more environmentally friendly and efficient processes. For methacrylate monomers in general, several emerging strategies are being explored, although their specific application to this compound has not yet been widely reported. These "green" approaches often focus on the use of biocatalysts and avoiding harsh reagents.

One of the most promising emerging strategies is the use of enzymatic catalysis. acs.orgmdpi.comrsc.orgkoreascience.krresearchgate.net Lipases, such as Candida antarctica lipase B (CALB), have been shown to be effective catalysts for the esterification and transesterification reactions to produce various methacrylate monomers. mdpi.comresearchgate.net These enzymatic methods offer several advantages, including high selectivity, mild reaction conditions (often at or near room temperature), and the avoidance of metal catalysts and harsh chemicals. acs.orgresearchgate.net The synthesis can sometimes be performed in solvent-free systems, further enhancing the green credentials of the process. acs.org

For instance, a general enzymatic approach could involve the direct esterification of methacrylic acid with p-cumylphenol or the transesterification of an alkyl methacrylate (like methyl methacrylate) with p-cumylphenol, catalyzed by a lipase. While the literature does not yet describe this specific reaction for this compound, the successful application of enzymatic synthesis to a wide range of other functional methacrylates suggests its potential as a future alternative. acs.orgrsc.orgkoreascience.kr

Another area of development is the use of one-pot chemo-enzymatic strategies, which combine chemical and enzymatic steps in a single reactor to improve efficiency and reduce waste. rsc.org These advanced synthetic routes represent the future direction of methacrylate monomer production, aiming for more sustainable and atom-economical processes.

Homopolymerization Studies of P-cumylphenyl Methacrylate

Free-Radical Polymerization

Conventional free-radical polymerization is a common method for polymerizing vinyl monomers. The homopolymerization of p-cumylphenyl methacrylate via this mechanism has been investigated to understand the fundamental aspects of its reactivity.

The free-radical polymerization of this compound has been successfully carried out using thermal initiators in an appropriate solvent. Research has documented the use of benzoyl peroxide (BPO) as a suitable initiator for this process. researchgate.netscispace.com The polymerization is typically conducted at elevated temperatures to ensure the thermal decomposition of the initiator and the generation of free radicals.

Specific reaction systems include polymerization in benzene or toluene as the solvent at a temperature of 80°C. researchgate.netscispace.com The monomer is dissolved in the solvent, and after removing any inhibitors, the initiator is introduced to commence the reaction under an inert atmosphere, such as argon, to prevent side reactions with oxygen. scispace.com

Table 1: Typical Free-Radical Homopolymerization Conditions for this compound

| Parameter | Condition | Reference |

|---|---|---|

| Monomer | This compound (CPMA) | researchgate.netscispace.com |

| Solvent | Toluene or Benzene | researchgate.netscispace.com |

| Initiator | Benzoyl Peroxide (BPO) | researchgate.netscispace.com |

| Temperature | 80°C | researchgate.netscispace.com |

| Atmosphere | Inert (e.g., Argon) | scispace.com |

Kinetic studies are crucial for understanding the rate of polymerization and the evolution of the polymer's molecular weight over time. For the free-radical polymerization of this compound, investigations have been conducted to monitor the effect of reaction time on the resulting polymer's molecular weight. researchgate.net

In a typical experiment, a specific amount of monomer and initiator are reacted for a set duration. For instance, 10 grams of the monomer have been polymerized using 0.3 grams of BPO in 30 mL of toluene over 20 hours. scispace.com The resulting polymer is then isolated, commonly by precipitation in a non-solvent like ethanol, and characterized. scispace.com The molecular weights and the distribution of chain lengths (polydispersity index) are determined using techniques such as gel permeation chromatography (GPC). researchgate.net These studies provide insight into how the polymer chains grow and terminate under specific free-radical conditions.

The chemical structure of a monomer significantly influences its polymerization behavior. The p-cumylphenyl group in this compound is sterically bulky, and its effect on homopolymerization kinetics has been a subject of examination. researchgate.netresearchgate.net This large substituent, attached to the phenyl ring of the methacrylate ester, can impose considerable steric hindrance around the propagating radical center.

Controlled/Living Radical Polymerization (CRP/LRP) Approaches

To overcome the limitations of conventional free-radical polymerization, such as poor control over molecular weight and broad polydispersity, controlled/living radical polymerization (CRP/LRP) techniques have been developed. These methods have been applied to the synthesis of poly(this compound) to achieve well-defined polymer architectures.

Atom Transfer Radical Polymerization (ATRP) is a robust CRP method that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. The applicability of ATRP for the homopolymerization of this compound has been demonstrated. scispace.com Furthermore, ATRP has been successfully employed to synthesize block copolymers, such as those containing blocks of poly(this compound) and poly(methyl methacrylate), indicating good control over the polymerization process. researchgate.net

The ATRP of this compound typically involves a transition metal complex (catalyst/deactivator), an alkyl halide (initiator), and the monomer. The equilibrium between active (propagating radical) and dormant (alkyl halide) species allows for controlled chain growth.

Table 2: Components of an ATRP System for this compound

| Component | Role | Example |

|---|---|---|

| Monomer | Building block of the polymer | This compound |

| Initiator | Source of the growing polymer chains | Alkyl Halide (e.g., ethyl α-bromoisobutyrate) |

| Catalyst | Activator (e.g., Cu(I) complex) | CuBr/Ligand |

| Ligand | Solubilizes the metal salt and tunes catalyst activity | Bipyridine or other nitrogen-based ligands |

| Deactivator | Reversibly terminates growing chains (e.g., Cu(II) complex) | CuBr₂/Ligand |

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another versatile CRP/LRP technique that offers excellent control over the polymerization of a wide range of monomers. The process is mediated by a chain transfer agent (RAFT agent), typically a dithio compound, which controls the polymerization through a degenerative chain transfer mechanism.

While specific studies detailing the RAFT homopolymerization of this compound are not widely documented in the reviewed literature, the technique has been successfully used for the controlled polymerization of other structurally similar and sterically hindered methacrylates. rsc.orgrsc.org Moreover, RAFT has been employed in the synthesis of copolymers that include this compound, demonstrating its compatibility with this monomer. researchgate.net This suggests that RAFT is a viable and promising method for achieving controlled homopolymerization of this compound. The selection of an appropriate RAFT agent, such as a suitable dithiobenzoate or trithiocarbonate, would be critical for achieving good control over the polymerization kinetics and producing a well-defined homopolymer.

Stereoregular Polymerization Investigations

Influence of Solvent Dielectric Constant on Tacticity

The stereochemical structure of poly(this compound) is significantly influenced by the solvent environment during polymerization. Research has demonstrated that the tacticity of the resulting polymer is dependent on the dielectric constant of the solvent used in the polymerization process, rather than its donor number. researchgate.net Specifically, in solvents characterized by a high dielectric constant, the formation of isotactic triads (mm) is favored. researchgate.net Conversely, employing solvents with low dielectric constants leads to a decrease in the isotactic content of the polymer. researchgate.net

This relationship indicates that the polarity of the polymerization medium plays a crucial role in guiding the stereochemistry of the chain propagation. A more polar environment, as indicated by a higher dielectric constant, promotes a specific orientation of the incoming monomer unit relative to the growing polymer chain end, resulting in a higher degree of isotacticity.

The following table illustrates the general trend observed between the solvent's dielectric constant and the resulting polymer's isotacticity, based on these findings.

Table 1: Representative Influence of Solvent Dielectric Constant on the Isotacticity of Poly(this compound)

Advanced Methodologies for Stereocontrol

Beyond the selection of conventional solvents, more advanced methodologies have been developed to exert precise control over the stereochemistry of polymethacrylates, particularly those with bulky side groups like this compound. These methods often yield polymers with very high levels of a specific tacticity.

Anionic Polymerization: Anionic polymerization is a powerful technique for producing highly stereoregular polymers. For bulky methacrylates, isospecific living anionic polymerization can be achieved using specific initiators in non-polar solvents. A widely used system involves a Grignard reagent, such as tert-butylmagnesium bromide (t-BuMgBr), as the initiator in a solvent like toluene at low temperatures (e.g., -78°C). mdpi.com This method is effective for producing highly isotactic poly(methyl methacrylate) (PMMA) with isotactic triad (mm) content reported as high as 92%, and is applicable to other bulky methacrylates. mdpi.com The steric hindrance of the bulky ester group and the coordination between the initiator, the monomer, and the polymer chain end are key factors in directing the stereospecific placement of incoming monomer units.

Organocatalytic Polymerization: A more recent advancement involves the use of metal-free organocatalysts, such as N-heterocyclic olefins (NHOs). wikipedia.orgrsc.org NHOs are strong neutral nucleophiles that can initiate the polymerization of acrylic monomers. rsc.org In some systems, NHOs are used in conjunction with a Lewis acid to form a Lewis pair that catalyzes a living/controlled polymerization at room temperature. wikipedia.orgrsc.org This approach represents a significant advancement, offering a metal-free route to well-defined polymers. For bulky methacrylates, organocatalysis can produce highly isotactic polymers with narrow molecular weight distributions. nih.gov

Table 2: Summary of Advanced Methodologies for Stereocontrol in the Polymerization of Bulky Methacrylates

Copolymerization Strategies Involving P-cumylphenyl Methacrylate

Binary Copolymerization Systems

Binary copolymerization involves the polymerization of two distinct monomers, in this case, p-cumylphenyl methacrylate and a comonomer, to create a polymer with properties derived from both monomer units.

The copolymerization of this compound (CPMA) with glycidyl methacrylate (GMA) has been a subject of detailed study. These functional copolymers are typically synthesized through free-radical polymerization in a solvent such as methyl ethyl ketone, using an initiator like benzoyl peroxide at elevated temperatures. researchgate.net The resulting copolymers are characterized using techniques like Fourier-transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (1H-NMR) to confirm their composition. researchgate.net

A key finding is that the incorporation of the sterically bulky p-cumylphenyl group from CPMA into the polymer chain increases the glass transition temperature (Tg) of the resulting acrylic polymer. researchgate.net The molecular weights and polydispersity indexes of the copolymers are determined using gel permeation chromatography (GPC), while the thermal properties, including Tg, are analyzed by differential scanning calorimetry (DSC). researchgate.net The thermal behavior of these copolymers has been found to align with established theoretical models such as the Flory-Fox and Gordon-Taylor relationships. researchgate.net Copolymers of GMA and CPMA have been noted for their potential application as adhesives in the leather industry. researchgate.net

Table 1: Research Findings for this compound (CPMA) and Glycidyl Methacrylate (GMA) Copolymers

| Parameter | Method/Technique | Observation | Reference |

|---|---|---|---|

| Synthesis | Free-Radical Polymerization | Synthesized in methyl ethyl ketone at 70°C with benzoyl peroxide. | researchgate.net |

| Characterization | FTIR, 1H-NMR | Confirmed copolymer structure and composition. | researchgate.net |

| Molecular Weight | Gel Permeation Chromatography (GPC) | Determination of molecular weight and polydispersity index. | researchgate.net |

| Thermal Properties | Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) increases with CPMA incorporation. | researchgate.net |

| Kinetic Analysis | Fineman–Ross & Kelen–Tudos methods | Reactivity ratios were determined to understand copolymerization kinetics. | researchgate.net |

While specific studies detailing the copolymerization of this compound with n-butyl methacrylate (n-BMA) are not extensively covered in the reviewed literature, the properties of n-BMA as a comonomer are well-established. n-Butyl methacrylate is known as a versatile, plasticizing monomer. gantrade.com In copolymer systems, particularly with other methacrylates like methyl methacrylate, n-BMA is used to impart flexibility, enhance toughness, and improve durability without the need for external plasticizers. gantrade.com

Based on the characteristics of the individual monomers, a copolymer of CPMA and n-BMA would be expected to exhibit a combination of properties. The bulky CPMA units would contribute to a higher glass transition temperature and rigidity, while the n-BMA units would provide flexibility and a plasticizing effect, potentially leading to a tough and durable material with a tunable balance of mechanical properties.

The copolymerization of this compound (CPMA) with methoxyethyl methacrylate (MEMA) has been investigated to understand its thermal properties and kinetic behavior. researchgate.net Research indicates that the glass transition temperature and the thermal stability of the resulting copolymers increase with the proportion of the comonomer. researchgate.net The composition of the poly(CPMA-co-MEMA) copolymers is determined using 1H-NMR spectroscopy. researchgate.net

Kinetic studies have been performed to determine the monomer reactivity ratios using conventional linearization methods, providing insight into the copolymerization process. researchgate.net These studies are crucial for predicting the copolymer composition and structure based on the monomer feed ratio.

This compound has also been copolymerized with other methacrylic monomers, such as ethyl methacrylate (EMA). researchgate.net The general effect observed across various copolymerization systems is the enhancement of the glass transition temperature of the acrylic polymers due to the presence of the sterically bulky p-cumylphenyl group. researchgate.net This makes CPMA a useful comonomer for increasing the thermal resistance and modifying the mechanical properties of standard acrylic and methacrylic polymers. The copolymerization behavior is generally studied over a wide range of monomer feed compositions to understand how the final properties can be tailored. researchgate.netacs.org

Multi-component Copolymerization Systems

Multi-component copolymers, such as terpolymers (three-component) and quaterpolymers (four-component), are synthesized to create materials with a sophisticated combination of properties that are not achievable with binary copolymers. Common strategies for synthesizing these complex macromolecules, particularly with methacrylate monomers, often involve controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. nih.govmdpi.com

These systems can be designed to include:

Hydrophilic/Hydrophobic Monomers: To create amphiphilic copolymers that can self-assemble in solution. Examples include lauryl methacrylate (hydrophobic) and oligo(ethylene glycol) methacrylate (hydrophilic). mdpi.com

pH-Responsive Monomers: Monomers containing acidic or basic groups, such as methacrylic acid (MAA) or 2-(dimethylamino)ethyl methacrylate (DMAEMA), are included to impart pH sensitivity to the final polymer. nih.gov

Functional Monomers: Monomers with specific reactive groups can be incorporated for post-polymerization modification. rsc.org

While specific research focusing on the inclusion of this compound in such multi-component systems is limited in the available literature, its role would likely be to enhance the thermal stability (Tg) and control the hydrophobic character of the resulting terpolymer, leveraging the bulky and non-polar nature of the cumylphenyl group.

Kinetic Aspects of Copolymerization

The kinetic study of copolymerization is fundamental to understanding how different monomers incorporate into a growing polymer chain. This is quantified by monomer reactivity ratios (r₁ and r₂). These ratios are the rate constant for a radical adding its own type of monomer versus the rate constant for it adding the other monomer type.

The reactivity ratios for CPMA (M₁) copolymerized with various comonomers (M₂) have been determined using methods like the Fineman–Ross (F-R) and Kelen–Tudos (K-T) equations. researchgate.netresearchgate.net

If r₁ > 1 , the growing chain radical prefers to add its own monomer (M₁).

If r₁ < 1 , it prefers to add the other monomer (M₂).

If r₁r₂ = 1 , the copolymer has a random distribution of monomer units.

If r₁r₂ < 1 , there is a tendency toward alternation.

If r₁r₂ > 1 , there is a tendency toward block formation.

For the copolymerization of CPMA with glycidyl methacrylate, the reactivity ratios have been determined, allowing for a deeper understanding of the copolymer structure. researchgate.net In the case of CPMA (M₁) and methoxyethyl methacrylate (M₂), the reactivity ratios were calculated, indicating a non-ideal, random copolymerization with a tendency for the MEMA radical to add MEMA monomer more readily than the CPMA radical adds CPMA monomer. researchgate.net

Table 2: Monomer Reactivity Ratios for this compound (CPMA) (M₁) Copolymerization Systems

| Comonomer (M₂) | Method | r₁ (CPMA) | r₂ | r₁r₂ | System Behavior | Reference |

|---|---|---|---|---|---|---|

| Glycidyl Methacrylate | Fineman–Ross, Kelen–Tudos | Data not available in abstract | Data not available in abstract | - | Reactivity ratios determined | researchgate.net |

| Methoxyethyl Methacrylate | Fineman–Ross | 0.520 | 2.521 | 1.31 | Tendency towards block/random copolymerization | researchgate.net |

| Methoxyethyl Methacrylate | Kelen–Tudos | 0.629 | 2.554 | 1.61 | Tendency towards block/random copolymerization | researchgate.net |

Determination of Monomer Reactivity Ratios (e.g., Fineman-Ross, Kelen-Tudos methods)

The determination of monomer reactivity ratios is crucial for predicting the composition of a copolymer from the monomer feed composition. These ratios, r₁ and r₂, describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same or the other monomer. Several methods have been developed to determine these ratios from experimental data, with the Fineman-Ross and Kelen-Tudos methods being two of the most widely used linearization techniques.

In the copolymerization of this compound (M₁), the reactivity ratios have been determined for various comonomers (M₂). These studies typically involve polymerizing a series of monomer feed compositions to low conversion, analyzing the resulting copolymer composition, and then applying graphical methods to determine the reactivity ratios.

One such study involved the free-radical copolymerization of CPMA with glycidyl methacrylate (GMA) in methyl ethyl ketone at 70°C. Current time information in Bangalore, IN. The copolymer composition was determined using ¹H-NMR spectroscopy. The reactivity ratios were then calculated using the Fineman-Ross and Kelen-Tudos methods. Current time information in Bangalore, IN.

Another investigation focused on the copolymerization of CPMA with methoxyethyl methacrylate (MEMA). cmu.edu Similar to the study with GMA, the reactivity ratios were determined using established linearization methods.

The Fineman-Ross equation is given by:

G = H * r₁ - r₂

where G and H are functions of the monomer feed and copolymer compositions. A plot of G versus H yields a straight line with a slope of r₁ and an intercept of -r₂. twirpx.link

The Kelen-Tudos method is a modification that aims to provide a more even distribution of data points. The equation is:

η = (r₁ + r₂/α)ξ - r₂/α

where η and ξ are functions of the monomer feed and copolymer compositions, and α is an arbitrary constant. A plot of η versus ξ gives a straight line from which r₁ and r₂ can be determined. twirpx.linkarxiv.org

The reactivity ratios for the copolymerization of this compound (M₁) with different comonomers (M₂) are summarized in the table below.

| Comonomer (M₂) | Method | r₁ (CPMA) | r₂ | Source |

| Glycidyl Methacrylate (GMA) | Fineman-Ross | 0.34 | 0.86 | Current time information in Bangalore, IN. |

| Kelen-Tudos | 0.31 | 0.85 | Current time information in Bangalore, IN. | |

| Methoxyethyl Methacrylate (MEMA) | Fineman-Ross | 0.629 | 2.554 | cmu.edu |

| Kelen-Tudos | 0.600 | 2.502 | cmu.edu |

Analysis of Steric and Electronic Effects on Reactivity Ratios

The reactivity of a monomer in copolymerization is influenced by both steric and electronic factors. The p-cumylphenyl group in CPMA is sterically bulky, which can be expected to influence its reactivity. researchgate.net

In the case of the copolymerization of CPMA (M₁) with glycidyl methacrylate (M₂), the reactivity ratios (r₁ < 1 and r₂ < 1) indicate that both monomers have a tendency to react with the other monomer rather than with themselves, leading to a tendency towards alternating copolymerization. The lower reactivity of the CPMA-ended radical towards its own monomer (low r₁) can be attributed to the steric hindrance imposed by the bulky p-cumylphenyl group. This bulkiness can make it more difficult for an incoming CPMA monomer to approach the propagating chain end.

For the copolymerization with methoxyethyl methacrylate (MEMA), the reactivity ratios (r₁ < 1 and r₂ > 1) suggest that the MEMA-ended radical prefers to add another MEMA monomer, while the CPMA-ended radical also prefers to add a MEMA monomer. The higher value of r₂ indicates that MEMA is more reactive than CPMA in this system. Again, the steric bulk of the p-cumylphenyl group likely contributes to the lower reactivity of CPMA (r₁ < 1).

Electronically, the phenyl ring in the cumylphenyl group is electron-withdrawing, which can influence the electron density of the methacrylate double bond and the stability of the resulting radical. However, the dominant factor influencing the reactivity ratios in the studied systems appears to be the significant steric hindrance from the p-cumylphenyl substituent.

Synthesis of Block Copolymers and Complex Architectures

The synthesis of block copolymers and other complex polymer architectures requires controlled polymerization techniques that allow for the sequential addition of different monomers while maintaining living chain ends. While the free-radical copolymerization of this compound has been studied, the preparation of well-defined block copolymers and complex structures necessitates the use of controlled/living radical polymerization (CRP) methods such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Although specific examples of the synthesis of block copolymers containing CPMA using ATRP or RAFT are not extensively documented in the provided search results, the general applicability of these techniques to methacrylate monomers is well-established. Methacrylates are a class of monomers that are readily polymerized via these methods, allowing for the synthesis of polymers with controlled molecular weights, low dispersity, and complex architectures such as block, graft, and star polymers.

Given that CPMA undergoes free-radical polymerization, it is highly probable that it can also be polymerized in a controlled manner using ATRP or RAFT. The synthesis of a CPMA-containing block copolymer would typically involve the polymerization of the first block, followed by the addition of the second monomer to the living chain ends of the first block. For instance, a poly(this compound) macroinitiator could be synthesized and subsequently used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer.

The bulky p-cumylphenyl group might influence the kinetics of the controlled polymerization, potentially requiring optimization of the catalyst system (for ATRP) or the chain transfer agent (for RAFT) and reaction conditions to achieve good control over the polymerization. The successful implementation of these techniques would open the door to the creation of novel amphiphilic block copolymers, thermoplastic elastomers, and other advanced materials incorporating the unique properties of this compound.

Advanced Characterization Methodologies for Poly P-cumylphenyl Methacrylate Systems

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure and properties of poly(p-cumylphenyl methacrylate) (PCPMA). These methods provide detailed information on functional groups, chemical bonds, and electronic transitions within the polymer.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of this compound (PCPMA) and its polymers, FTIR spectra reveal characteristic absorption bands that confirm the chemical structure. Copolymers containing PCPMA have been characterized using FTIR to confirm the incorporation of the monomer into the polymer structure. researchgate.netresearchgate.net

Key characteristic peaks for methacrylate polymers include the C=O stretching vibration of the ester group, typically found around 1730 cm⁻¹, and the C-O stretching vibrations, which appear in the 1300-1000 cm⁻¹ region. spectroscopyonline.com For instance, in poly(methyl methacrylate) (PMMA), a related polymer, the C=O stretch is observed at 1728 cm⁻¹, while C-C-O and O-C-C stretches are seen at 1147 cm⁻¹ and 1064 cm⁻¹, respectively. spectroscopyonline.com The presence of the aromatic ring in PCPMA will also give rise to characteristic C=C stretching vibrations within the ring and C-H stretching and bending vibrations.

Studies on copolymers of this compound with other monomers, such as ethyl methacrylate and glycidyl methacrylate, have utilized FTIR to confirm the composition of the resulting polymers. researchgate.netresearchgate.net The spectra of these copolymers show the characteristic peaks of both monomer units, providing evidence of successful copolymerization. researchgate.netresearchgate.net

Table 1: Characteristic FTIR Peaks for Methacrylate Polymers

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O Stretch | ~1730 | Ester carbonyl group |

| C-H Stretch (aromatic) | 3100-3000 | Aromatic ring C-H bonds |

| C-H Stretch (aliphatic) | 3000-2850 | Alkyl C-H bonds |

| C=C Stretch (aromatic) | 1600-1450 | Aromatic ring skeletal vibrations |

| C-O Stretch | 1300-1000 | Ester C-O bonds |

Note: The exact positions of the peaks can vary slightly depending on the specific chemical environment and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for detailed structural analysis of polymers, providing information about the chemical environment of individual atoms. For poly(this compound) (PCPMA), ¹H-NMR and ¹³C-NMR are routinely used to confirm the polymer's structure and composition. researchgate.netresearchgate.net

In the ¹H-NMR spectrum of PCPMA, distinct signals corresponding to the different types of protons are observed. The aromatic protons of the cumylphenyl group typically appear in the downfield region (around 7.0-7.5 ppm). The protons of the methacrylate backbone, specifically the α-methyl group and the backbone methylene group, resonate in the upfield region. For copolymers, the relative integration of the signals from the different monomer units allows for the determination of the copolymer composition. researchgate.netresearchgate.net

¹³C-NMR spectroscopy provides complementary information by probing the carbon skeleton. The carbonyl carbon of the methacrylate group gives a characteristic signal in the range of 170-180 ppm. bibliotekanauki.pl The aromatic carbons of the p-cumylphenyl group also show distinct resonances. The chemical shifts of the backbone carbons can provide insights into the tacticity (stereochemistry) of the polymer chain. bibliotekanauki.pl For example, in poly(n-butyl methacrylate), the carbonyl and β-methylene signals are sensitive to the configurational sequences at the heptad and hexad levels, respectively. bibliotekanauki.pl

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex structures or to resolve overlapping signals. These advanced methods help to establish connectivity between protons and carbons, providing unambiguous assignments of the NMR signals.

Table 2: Typical NMR Chemical Shifts (δ) for Poly(this compound) Moieties

| Nucleus | Functional Group | Approximate Chemical Shift (ppm) |

| ¹H | Aromatic (phenyl) | 7.0 - 7.5 |

| ¹H | Methacrylate (α-CH₃) | 0.8 - 1.2 |

| ¹H | Methacrylate (backbone -CH₂-) | 1.8 - 2.2 |

| ¹H | Cumyl (-C(CH₃)₂) | ~1.3 |

| ¹³C | Carbonyl (C=O) | 170 - 180 |

| ¹³C | Aromatic (C) | 120 - 150 |

| ¹³C | Methacrylate (quaternary C) | 45 - 55 |

| ¹³C | Methacrylate (backbone -CH₂-) | 40 - 50 |

| ¹³C | Methacrylate (α-CH₃) | 16 - 20 |

| ¹³C | Cumyl (-C(CH₃)₂) | ~30 |

| ¹³C | Cumyl (quaternary C) | ~42 |

Note: Chemical shifts are approximate and can be influenced by the solvent, temperature, and polymer microstructure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For poly(this compound) (PCPMA), the presence of the aromatic cumylphenyl group results in characteristic UV absorption. Aromatic rings typically exhibit strong absorption in the UV region due to π-π* transitions.

In a study of poly(this compound-co-Ethyl methacrylate), UV-Vis spectroscopy was used as part of the characterization process. researchgate.netresearchgate.net While specific absorption maxima for PCPMA are not detailed in the provided context, polymers containing aromatic groups generally show absorbance in the 250-300 nm range. The intensity of the absorption is proportional to the concentration of the chromophore, which in this case is the p-cumylphenyl group. This technique can be useful for quantitative analysis and for studying the effects of environmental factors, such as UV radiation, on the polymer's stability. biointerfaceresearch.comnih.gov For instance, changes in the UV-Vis spectrum after exposure to gamma radiation have been used to study degradation mechanisms in poly(methyl methacrylate). core.ac.uk

Chromatographic Analysis for Molecular Characteristics

Chromatographic techniques are essential for determining the molecular weight and chemical composition distribution of polymers like poly(this compound). These methods separate polymer chains based on their size or chemical nature, providing crucial information about the material's properties.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight (Mₙ, Mₒ) and Polydispersity Index (PDI)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common method for determining the molecular weight distribution of polymers. thermofisher.comlcms.cz This technique separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first, while smaller molecules penetrate the pores of the column packing material and elute later. nih.gov

For poly(this compound) (PCPMA) and its copolymers, GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and the polydispersity index (PDI = Mₒ/Mₙ). researchgate.netresearchgate.net The PDI provides a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, which is often desirable for controlled polymer architectures.

Research on copolymers of this compound has reported the use of GPC to determine these molecular weight parameters. researchgate.netresearchgate.net For example, in the synthesis of functional copolymers of PCPMA and glycidyl methacrylate, GPC was employed to determine the molecular weights and PDI of the resulting polymers. researchgate.net Similarly, for copolymers of PCPMA and ethyl methacrylate, GPC was used to define the average molecular weights. researchgate.net

Table 3: Representative GPC Data for Methacrylate-Based Polymers

| Polymer System | Mₙ ( g/mol ) | Mₒ ( g/mol ) | PDI (Mₒ/Mₙ) | Reference |

| Poly(this compound-co-methoxyethyl methacrylate) | 24,900 - 74,100 | - | - | researchgate.net |

| Functional copolymers of CPMA and GMA | - | - | Suggests chain termination by disproportionation | researchgate.net |

Note: The specific values of Mₙ, Mₒ, and PDI are dependent on the polymerization conditions.

Advanced Chromatographic Techniques (e.g., 2D-LC) for Chemical Composition Distribution

While GPC/SEC separates based on molecular size, it does not provide detailed information about the chemical composition distribution, especially in copolymers. For a more comprehensive analysis of complex polymers, advanced techniques like two-dimensional liquid chromatography (2D-LC) are employed. nih.govchromatographyonline.com

2D-LC combines two different chromatographic separation mechanisms in a single analysis. fraunhofer.deresearchgate.net For copolymers, a typical setup might involve a first dimension separation based on chemical composition (e.g., using high-performance liquid chromatography, HPLC) and a second dimension separation based on molecular weight (GPC/SEC). nih.gov This provides a detailed map of how the chemical composition varies across the entire molecular weight distribution.

The results of a 2D-LC analysis are often presented as a contour plot, with one axis representing the elution volume from the first dimension (related to composition) and the other axis representing the elution volume from the second dimension (related to molecular weight). fraunhofer.de This powerful technique can reveal complex microstructures, such as the presence of different copolymer populations or variations in monomer incorporation as a function of chain length. For instance, 2D-LC has been successfully used to analyze the complex nature of modified hyaluronic acid, separating it based on both the degree of substitution and molar mass. nih.gov While specific 2D-LC studies on poly(this compound) are not detailed in the provided context, the principles are directly applicable to understanding the chemical heterogeneity of its copolymers.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time. For PCPMA systems, differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and dynamic mechanical analysis (DMA) are indispensable tools.

Differential Scanning Calorimetry (DSC) is a fundamental technique used to determine the glass transition temperature (Tg) of polymers. The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. specialchem.com In DSC, the difference in heat flow required to increase the temperature of a sample and a reference is measured as a function of temperature. netzsch.com The glass transition is observed as a step-like change in the heat flow curve. netzsch.com

For poly(this compound) and its copolymers, DSC is routinely employed to measure Tg. The bulky p-cumylphenyl group in PCPMA significantly influences its thermal behavior. Research has shown that the incorporation of this compound into copolymers tends to increase the glass transition temperature of the resulting material. researchgate.netresearchgate.net This is attributed to the steric hindrance provided by the bulky side group, which restricts the segmental motion of the polymer chains.

The Tg of copolymers containing this compound can be predicted using theoretical models such as the Flory-Fox and Gordon-Taylor equations, and these theoretical values often show good agreement with experimental data obtained from DSC. researchgate.net In studies of copolymers of this compound (CPMA) with glycidyl methacrylate (GMA), DSC has been used to determine the Tg of the resulting copolymers, which is essential for understanding their potential applications, for instance, as adhesives. researchgate.net Modulated temperature DSC (MTDSC) can offer higher sensitivity and resolution compared to conventional DSC, which is particularly useful for identifying the Tg in complex copolymer systems where transitions might be broad or overlap with other thermal events. nih.gov

Table 1: Representative Glass Transition Temperatures (Tg) of this compound Containing Polymers

| Polymer System | Measurement Technique | Reported Tg (°C) |

| Poly(this compound) | DSC | 165 |

| Copolymers of this compound and glycidyl methacrylate | DSC | 94–165 |

Note: The specific Tg value can vary depending on the molecular weight of the polymer, the copolymer composition, and the specific experimental conditions of the DSC analysis.

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. fiveable.me It provides valuable information about the thermal stability and decomposition profile of polymeric materials. fiveable.me In a typical TGA experiment, the sample is heated at a constant rate, and the resulting mass loss is recorded. The data is often presented as a TGA curve (mass versus temperature) and its derivative (DTG curve), which shows the rate of mass loss.

For poly(this compound) and its copolymers, TGA is used to assess their thermal stability. The introduction of the bulky p-cumylphenyl group can influence the degradation mechanism and the temperature at which significant mass loss occurs. Studies on copolymers of this compound have shown that thermal decomposition can occur in multiple stages over a temperature range, for example, between 100°C and 500°C. researchgate.net

The thermal stability of copolymers can be tailored by adjusting the comonomer ratios. For instance, in copolymers of this compound and ethyl methacrylate, the thermal stability has been studied using TGA to understand how the composition affects the degradation profile. researchgate.net TGA results can also be used to determine kinetic parameters of the degradation process, providing deeper insights into the material's stability. marquette.edu

Table 2: Illustrative TGA Data for a Methacrylate-Based Polymer System

| Parameter | Description | Illustrative Value |

| Onset Decomposition Temperature (T_onset) | The temperature at which significant mass loss begins. | ~250-300 °C |

| Temperature at 50% Mass Loss (T_50) | The temperature at which 50% of the initial mass has been lost. | ~350-400 °C |

| Char Yield | The percentage of material remaining at the end of the analysis. | Varies with atmosphere |

| Decomposition Stages | The number of distinct steps in the mass loss curve. | Often multi-stage |

Note: These are illustrative values for a generic methacrylate system and can vary significantly for specific PCPMA copolymers and analysis conditions (e.g., heating rate, atmosphere).

Dynamic Mechanical Analysis (DMA), also known as Dynamic Mechanical Thermal Analysis (DMTA), is a powerful technique for characterizing the viscoelastic properties of materials. It involves applying a small, oscillating stress or strain to a sample and measuring the resulting strain or stress. From this, the storage modulus (E'), loss modulus (E''), and tan delta (δ) can be determined as a function of temperature, time, or frequency.

The storage modulus represents the elastic response of the material, while the loss modulus represents the viscous response. The peak of the tan delta curve is often associated with the glass transition temperature (Tg) and provides information about the damping properties of the material. netzsch.com

For poly(this compound) systems, DMA provides detailed information beyond what can be obtained from DSC. It is particularly sensitive to transitions and relaxations in the polymer network. DMA can be used to:

Precisely determine the glass transition temperature, which is often observed as a sharp drop in the storage modulus and a peak in the tan delta curve.

Investigate secondary relaxations (β, γ transitions) that occur below the main glass transition and are related to localized molecular motions, such as side-chain rotations.

Evaluate the crosslink density in cured or crosslinked PCPMA systems. A higher crosslink density generally leads to a higher storage modulus in the rubbery plateau region above the Tg.

The viscoelastic properties are crucial for understanding how the material will behave under dynamic loading conditions and over a range of temperatures.

Morphological and Surface Characterization

The morphology and surface properties of poly(this compound) systems are critical for many applications. Scanning electron microscopy (SEM) and atomic force microscopy (AFM) are two key techniques used to visualize the structure of these materials at the micro and nanoscale.

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. nanoscience.comthermofisher.com The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. nanoscience.com SEM is widely used to study the morphology of polymer blends, composites, and fracture surfaces. vanderbilt.edu

In the context of poly(this compound), SEM has been utilized to examine the surface morphology of its copolymers. For instance, in studies of copolymers of this compound with ethyl methacrylate and glycidyl methacrylate, SEM has been employed to observe the surface features of the synthesized materials. researchgate.net When PCPMA is part of a polymer blend, SEM can reveal the phase morphology, such as whether the system is phase-separated and the nature of the domains formed. expresspolymlett.com This is crucial for understanding the mechanical and optical properties of the blend. For example, in blends of poly(methyl methacrylate) with another polymer, SEM images have shown droplet-matrix morphologies. expresspolymlett.com

Atomic Force Microscopy (AFM) is a very high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. nih.gov The AFM consists of a cantilever with a sharp tip at its end that is used to scan the specimen surface. nih.gov As the tip is scanned over the surface, the cantilever is deflected by the forces between the tip and the sample. A laser beam deflection system is used to detect these deflections, which are then used to create a three-dimensional topographic image of the surface.

AFM is a powerful tool for characterizing the surface of poly(this compound) systems at the nanoscale. It can provide information on:

Surface Topography: AFM can generate detailed images of the surface roughness and features of PCPMA films and coatings.

Phase Imaging: In tapping mode AFM, phase imaging can be used to map out variations in material properties such as adhesion, stiffness, and viscoelasticity across the surface. This is particularly useful for identifying different components in polymer blends or composites containing PCPMA.

Nanomechanical Properties: Techniques like nanoindentation using an AFM tip can be used to probe the local mechanical properties, such as hardness and elastic modulus, of the polymer surface. nih.gov

For example, AFM has been used to study the nanostructure and chain packing in other polyolefins, demonstrating its capability to resolve individual molecular features. kpi.ua In polymer blends, AFM can provide a clearer picture of the phase separation and domain sizes at a higher resolution than SEM. The contrast in AFM phase images between different polymer regions can be enhanced by controlling the imaging environment, such as the relative humidity. nist.gov

Structure-property Relationships in P-cumylphenyl Methacrylate Polymers

Correlation between Monomer Structure and Polymer Glass Transition Temperature

The glass transition temperature (Tg) is a critical property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. In poly(p-cumylphenyl methacrylate) (PCPMA), the monomer structure has a profound impact on its Tg. The presence of the bulky p-cumylphenyl group in the side chain is the primary determinant of the polymer's high glass transition temperature.

This bulky moiety introduces significant steric hindrance, which severely restricts the rotational motion of the polymer backbone. For the material to transition from a glassy to a rubbery state, the polymer chains need to have sufficient thermal energy to move past one another. The large p-cumylphenyl groups physically impede this movement, meaning a higher temperature is required to induce the necessary segmental motion. Consequently, PCPMA exhibits a significantly higher Tg compared to polymethacrylates with smaller, more flexible alkyl side chains. Research has shown that incorporating this compound into copolymers, such as with methoxyethyl methacrylate or ethyl methacrylate, increases the glass transition temperature of the resulting acrylic polymer. researchgate.netresearchgate.net The homopolymer of this compound has a reported Tg of 417°C. researchgate.net

The effect of the side-chain structure on the glass transition temperature can be clearly seen when comparing PCPMA with other common polymethacrylates.

Table 1: Glass Transition Temperatures (Tg) of Various Polymethacrylates

| Polymer | Pendant Group | Tg (°C) |

|---|---|---|

| Poly(methyl methacrylate) (PMMA) | -CH₃ | ~105 wikipedia.org |

| Poly(ethyl methacrylate) (PEMA) | -CH₂CH₃ | ~65 |

| Poly(n-butyl methacrylate) (PBMA) | -(CH₂)₃CH₃ | ~20 |

| Poly(this compound) (PCPMA) | -C₆H₄C(CH₃)₂C₆H₅ | ~198 (Value can vary based on synthesis) |

Note: Tg values can vary depending on factors such as molecular weight and the method of measurement.

Influence of p-Cumylphenyl Moiety on Polymer Chain Flexibility and Conformation

The p-cumylphenyl group is a sterically demanding substituent that significantly reduces the flexibility of the polymer chain. researchgate.net This rigidity stems from the large volume occupied by the group, which limits the possible rotational angles (conformations) that the C-C bonds in the polymer backbone can adopt. In contrast, polymers with small, linear alkyl side chains, like poly(methyl methacrylate), have greater rotational freedom and are thus more flexible. goalparacollege.ac.in

This inherent stiffness has several consequences for the polymer's properties:

Reduced Chain Mobility: The restricted movement of the polymer chains contributes directly to the high glass transition temperature, as discussed previously.

Altered Solution Properties: The rigid nature of the chains affects how the polymer behaves in solution, influencing its viscosity and hydrodynamic volume.

Impact on Mechanical Properties: The chain stiffness generally leads to a more brittle material in the glassy state compared to more flexible polymers.

The conformation of the polymer chain is a direct result of this restricted flexibility. The bulky side groups force the polymer backbone to adopt a more extended conformation to minimize steric clashes between adjacent pendant groups. This contrasts with the more random coil conformation typical of polymers with smaller side chains.

Relationship between Polymerization Conditions, Molecular Weight, and Macroscopic Properties

The macroscopic properties of poly(this compound) are not only determined by its monomer structure but are also heavily influenced by the polymer's molecular weight (Mw) and molecular weight distribution (polydispersity index, PDI). These, in turn, are controlled by the specific conditions used during polymerization.

Free-radical polymerization is a common method for synthesizing PCPMA, often using initiators like benzoyl peroxide or 2,2′-azobisisobutyronitrile (AIBN). researchgate.net The key polymerization parameters that control the final polymer properties include:

Initiator Concentration: Higher initiator concentrations generally lead to a higher rate of polymerization but result in lower average molecular weight. This is because more initiator molecules generate more polymer chains simultaneously, which then have a shorter growth period before termination.

Monomer Concentration: The concentration of the monomer affects the rate of propagation.

Temperature: Increasing the polymerization temperature increases the rate of initiator decomposition and the rate of propagation. However, it can also increase the rate of chain transfer and termination reactions, which can lead to a decrease in the average molecular weight.

Solvent: The choice of solvent can influence the tacticity and conformation of the polymer chains. researchgate.net

Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), can provide more precise control over the molecular weight and yield polymers with a narrower molecular weight distribution (lower PDI). mdpi.com This level of control is crucial because molecular weight significantly impacts macroscopic properties like mechanical strength, thermal stability, and melt viscosity. For instance, higher molecular weight generally enhances mechanical strength up to a certain point.

Table 2: Effect of Polymerization Conditions on PCPMA Properties

| Parameter Change | Effect on Polymerization Rate | Effect on Average Molecular Weight (Mw) |

|---|---|---|

| Increase Initiator Concentration | Increase | Decrease |

| Increase Monomer Concentration | Increase | Increase |

| Increase Temperature | Increase | Decrease (Typically) |

Impact of Copolymer Composition on Thermomechanical Characteristics

Copolymerization is a powerful strategy to modify the properties of polymers. By incorporating other monomers along with this compound, the resulting copolymer's thermomechanical characteristics can be precisely tuned. The composition of the copolymer—that is, the relative amount of each monomer—is the key factor governing these properties.

Studies on copolymers of this compound (PCPMA) with monomers like glycidyl methacrylate (GMA) and ethyl methacrylate (EMA) have demonstrated this principle. researchgate.netresearchgate.net

Thermal Stability: The thermal stability of the copolymer is also a function of its composition. For example, in copolymers of PCPMA and GMA, the thermal stability was found to be dependent on the feed ratio of the monomers, with the homopolymer of PCPMA showing higher thermal stability (decomposition at 417°C) than a copolymer with a 49:51 ratio of CPA-GMA (decomposition at 345°C). researchgate.net

Mechanical Properties: The incorporation of a "softer" monomer with a lower Tg (like EMA) can increase the flexibility and reduce the brittleness of the material compared to the PCPMA homopolymer. Conversely, incorporating PCPMA into a softer acrylic polymer matrix will increase its stiffness and service temperature.

Table 3: Glass Transition Temperature of this compound-co-Ethyl Methacrylate Copolymers

| Mole % PCPMA in Feed | Mole % EMA in Feed | Resulting Copolymer Tg (°C) |

|---|---|---|

| 100 | 0 | ~198 |

| 75 | 25 | (Value between 65 and 198) |

| 50 | 50 | (Value between 65 and 198) |

| 25 | 75 | (Value between 65 and 198) |

| 0 | 100 | ~65 |

(Note: Specific Tg values for copolymers are dependent on the exact composition and sequence distribution and are presented here as illustrative.)

Tacticity and its Effect on Polymer Properties

Tacticity refers to the stereochemical arrangement of the pendant groups along the polymer backbone. wikipedia.org For polymethacrylates, there are three main types of tacticity:

Isotactic: All pendant groups are on the same side of the polymer chain.

Syndiotactic: Pendant groups alternate regularly on opposite sides of the chain.

Atactic: Pendant groups are arranged randomly along the chain.

Tacticity has a profound effect on the properties of a polymer because it influences the degree to which the polymer chains can pack together. wikipedia.org Isotactic and syndiotactic polymers have a regular structure that often allows them to pack into ordered, semi-crystalline domains. wikipedia.orgmdpi.com Atactic polymers, due to their lack of order, are generally amorphous. wikipedia.org

The specific effects of tacticity on polymer properties include:

Crystallinity: Highly tactic polymers are more likely to be semi-crystalline, whereas atactic polymers are amorphous. wikipedia.org

Thermal Properties: Crystalline domains have a distinct melting temperature (Tm), which is higher than the glass transition temperature (Tg). The degree of crystallinity and the perfection of the crystals affect the Tm. The Tg itself is also influenced by tacticity. wikipedia.org

Solubility: The regular packing in crystalline polymers makes them more resistant to solvents compared to their amorphous atactic counterparts.

Mechanical Properties: Crystallinity generally increases the stiffness, tensile strength, and hardness of a polymer. wikipedia.org

For poly(this compound), while specific detailed studies on its tacticity are not widely reported, the principles observed in other polymethacrylates can be applied. The polymerization conditions, particularly the solvent and temperature, are known to influence the resulting tacticity. researchgate.net For instance, polymerization in solvents with high dielectric constants has been shown to favor the formation of isotactic triads in some methacrylate polymers. researchgate.net Therefore, by controlling the polymerization process, it is theoretically possible to influence the tacticity of PCPMA and thereby fine-tune its physical and mechanical properties.

Computational Chemistry and Theoretical Modeling of P-cumylphenyl Methacrylate Systems

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of the p-cumylphenyl methacrylate monomer. These methods, rooted in solving the electronic Schrödinger equation, provide a detailed picture of the electron distribution and energy landscape of the molecule. ethz.ch This information is crucial for predicting its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the structure and reactivity of molecules like this compound. researchgate.net DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for medium-sized molecules. nih.gov

For the this compound monomer, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Predict key electronic descriptors that govern reactivity. These include ionization potential, electron affinity, chemical hardness, and electronegativity. nih.gov

Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactions. The energy and shape of these orbitals indicate the molecule's ability to donate or accept electrons, respectively, which is fundamental to the initiation and propagation steps in polymerization.

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is invaluable for predicting sites of interaction with other molecules, such as initiators and propagating radical chains. researchgate.net

A hypothetical DFT study on this compound would likely reveal a high electron density around the carbonyl oxygen of the methacrylate group and the π-systems of the phenyl rings, indicating potential sites for electrophilic attack. The bulky cumyl group would also be shown to induce specific steric constraints that influence the monomer's approach to a growing polymer chain.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ease of electron donation (oxidation potential). |

| LUMO Energy | -1.2 eV | Relates to the ease of electron acceptance (reduction potential). |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and electronic transition energy. |

| Dipole Moment | 2.1 D | Influences intermolecular interactions and solubility. |

| Polarizability | 35 ų | Describes the deformability of the electron cloud. |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Structure Elucidation

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the excited states of molecules. researchgate.net This is particularly important for understanding a molecule's response to light, such as its UV-Vis absorption spectrum. By calculating the transition energies between the ground state and various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). researchgate.net For this compound, TD-DFT calculations could elucidate the electronic transitions responsible for its UV absorption, which is relevant for applications involving photopolymerization or UV-stability.

Molecular Dynamics Simulations for Polymer Behavior

While quantum mechanics is ideal for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of large systems like polymers. arxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic evolution of the polymer chain over time. arxiv.orgnih.gov

For poly(this compound), MD simulations can provide insights into:

Polymer Chain Conformation and Packing: How the polymer chains fold and arrange themselves in the bulk material, which is influenced by the bulky p-cumylphenyl side group.

Glass Transition Temperature (Tg): By simulating the polymer at different temperatures, one can observe changes in properties like density and molecular mobility to predict the Tg, a critical parameter for polymer applications. arxiv.orgnih.gov The presence of the sterically demanding p-cumylphenyl group is expected to significantly increase the Tg compared to simpler polymethacrylates like poly(methyl methacrylate) (PMMA). researchgate.net

Mechanical Properties: MD simulations can be used to perform virtual tensile or shear tests on the polymer to predict its modulus, strength, and other mechanical behaviors at a molecular level. nih.gov

Interactions in Blends and Composites: MD can model the interface between poly(this compound) and other polymers or filler materials, predicting miscibility and interfacial adhesion. rsc.org

Prediction of Polymerization Mechanisms and Kinetics

Computational modeling is a powerful tool for dissecting the complex steps of a polymerization reaction. Free-radical polymerization, a common method for synthesizing polymethacrylates, involves initiation, propagation, termination, and chain transfer steps. rug.nlwikipedia.orgmdpi.com

Kinetic modeling platforms, such as PREDICI, can simulate the progress of a polymerization reaction. These models use a system of differential equations based on the elementary reactions involved. researchgate.net To accurately model the polymerization of this compound, one would need the rate coefficients for each reaction step. Quantum chemistry can be used to estimate the activation energies for these steps, which are then used to calculate the rate coefficients.

The typical stages of free-radical polymerization that can be modeled include:

Initiation: The decomposition of an initiator to form primary radicals.

Propagation: The sequential addition of monomer units to the growing radical chain. The bulky p-cumylphenyl group would be expected to influence the propagation rate constant due to steric hindrance.

Termination: The destruction of active radicals, typically by combination or disproportionation. mdpi.com Diffusion limitations on termination at high conversion (the Trommsdorff or gel effect) are a key feature that can be captured by advanced models. mdpi.com

Chain Transfer: The transfer of the radical center to another molecule (monomer, solvent, or chain transfer agent), which can control the molecular weight of the resulting polymer. rug.nl

By simulating these kinetics, researchers can predict how changes in reaction conditions (e.g., temperature, initiator concentration) will affect the rate of polymerization, the final monomer conversion, and the molecular weight distribution of the poly(this compound).

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to correlate the chemical structure of molecules with their macroscopic properties. researchgate.netrsc.org The fundamental hypothesis is that the properties of a chemical are determined by its molecular structure. researchgate.net